1-[2-(allyloxy)benzyl]azepane
Description
1-[2-(Allyloxy)benzyl]azepane is a heterocyclic compound featuring a seven-membered azepane ring attached to a benzyl group substituted at the ortho position with an allyloxy moiety. The allyloxy group (-OCH2CH=CH2) introduces both electron-donating and steric effects, while the azepane ring provides conformational flexibility.
Properties
IUPAC Name |
1-[(2-prop-2-enoxyphenyl)methyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-2-13-18-16-10-6-5-9-15(16)14-17-11-7-3-4-8-12-17/h2,5-6,9-10H,1,3-4,7-8,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGIRZULBJBGNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198500 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Substituent/Group | Key Structural Features | Biological Activity Considerations | Reference |
|---|---|---|---|---|
| This compound | 2-allyloxybenzyl | Azepane with ortho-allyloxy benzyl | Moderate lipophilicity; potential metabolic oxidation of allyloxy group | Target |
| 1-[2-(methylthio)benzoyl]azepane | 2-methylthiobenzoyl | Benzoyl linkage, methylthio | High lipophilicity; thioether metabolism pathways | |
| 1-(4-Nitrophenyl)azepane | 4-nitrophenyl | Para-nitro substitution | Electron-withdrawing; reactive nitro metabolites | |
| 1-(2-Nitrophenyl)azepane | 2-nitrophenyl | Ortho-nitro substitution | Steric hindrance; altered π-π interactions | |
| 1-(2-Chloroethyl)azepane | 2-chloroethyl | Chloroethyl side chain | Alkylating agent; distinct reactivity | |
| 2-(1,3-Benzodioxol-5-YL)-azepane | Benzodioxole | Fused benzodioxole ring | Enhanced stability; CNS activity potential |
Research Findings and Mechanistic Insights
- Substituent Position : Ortho-allyloxy substitution in the target compound balances moderate steric effects with electronic donation, enabling interactions with hydrophobic pockets in biological targets while avoiding excessive reactivity .
- Metabolic Pathways : The allyloxy group may undergo cytochrome P450-mediated oxidation to form epoxides or aldehydes, contrasting with nitro group reduction in nitrophenyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
